(1R)-1-(5-bromo-3-pyridyl)-2,2,2-trifluoroethanol is a chemical compound with the molecular formula and a molecular weight of 256.02 g/mol. This compound features a trifluoroethanol group attached to a pyridine ring substituted with a bromine atom at the 5-position. It is classified as an organofluorine compound due to the presence of trifluoromethyl groups, which are known for their unique chemical properties and applications in various fields, including pharmaceuticals and agrochemicals .
The synthesis of (1R)-1-(5-bromo-3-pyridyl)-2,2,2-trifluoroethanol can be achieved through various methods, often involving the reaction of 5-bromo-3-pyridinecarboxaldehyde with trifluoroacetic acid in the presence of reducing agents. Common techniques include:
Specific technical details regarding reaction conditions (temperature, solvent choice) and yields are typically documented in synthetic organic chemistry literature but were not detailed in the available sources.
The structure of (1R)-1-(5-bromo-3-pyridyl)-2,2,2-trifluoroethanol can be represented using its SMILES notation: c1c(cncc1[Br])C(C(F)(F)F)O
. This notation indicates that the compound possesses a pyridine ring with a bromine atom and a hydroxyl group attached to a carbon that is also bonded to three fluorine atoms.
(1R)-1-(5-bromo-3-pyridyl)-2,2,2-trifluoroethanol can participate in various chemical reactions:
Each of these reactions can be influenced by factors such as solvent choice, temperature, and concentration.
Quantitative data on binding affinities or specific pathways would typically be derived from pharmacological studies.
Relevant analyses such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) would provide further insights into its structure and properties.
(1R)-1-(5-bromo-3-pyridyl)-2,2,2-trifluoroethanol has potential applications in various scientific fields:
The versatility of this compound makes it an interesting subject for further research within medicinal chemistry and materials science domains.
CAS No.: 4430-97-1
CAS No.: 1910-41-4
CAS No.:
CAS No.: 91698-30-5
CAS No.: 387825-07-2